molecular formula C6HBr3F3N B1389683 2,3,4-Tribromo-6-(trifluoromethyl)pyridine CAS No. 1214383-04-6

2,3,4-Tribromo-6-(trifluoromethyl)pyridine

Cat. No.: B1389683
CAS No.: 1214383-04-6
M. Wt: 383.79 g/mol
InChI Key: FFGIYQTVWOYKMF-UHFFFAOYSA-N
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Description

2,3,4-Tribromo-6-(trifluoromethyl)pyridine is a halogenated organic compound belonging to the pyridine family. . This compound is characterized by the presence of three bromine atoms and one trifluoromethyl group attached to a pyridine ring, which imparts unique chemical properties.

Biochemical Analysis

Biochemical Properties

2,3,4-Tribromo-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of bromine and trifluoromethyl groups enhances its reactivity and binding affinity. This compound has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interactions between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, influencing the overall metabolic pathways .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits moderate stability under standard laboratory conditions, with a tendency to degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with persistent oxidative stress and cellular damage, highlighting the importance of controlled experimental conditions to minimize degradation and ensure reproducibility of results .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules, including DNA, proteins, and lipids . These interactions can result in alterations in metabolic flux and changes in metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues . The distribution of this compound is also affected by its lipophilicity, allowing it to cross cellular membranes and localize within lipid-rich compartments .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize within the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and energy production . The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and interactions with targeting signals, ensuring its precise localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tribromo-6-(trifluoromethyl)pyridine involves multiple steps, typically starting with the halogenation of pyridine derivatives. One common method includes the bromination of 6-(trifluoromethyl)pyridine using bromine or bromine-containing reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a solvent, such as acetic acid or dichloromethane, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for scaling up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tribromo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis: 2,3,4-Tribromo-6-(trifluoromethyl)pyridine serves as a precursor in the synthesis of complex organic molecules. It is utilized in reactions such as nucleophilic substitutions and coupling reactions to form diverse chemical entities .
  • Reagent in Chemical Reactions: Its unique structure allows it to act as a reagent in various chemical transformations, facilitating the development of new compounds with desirable properties.

Biology

  • Biological Activity: Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. Minimum inhibitory concentrations (MICs) for related compounds have been reported between 3.12 µg/mL to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Interactions with Enzymes: The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the formation of reactive intermediates that influence metabolic pathways .

Medicine

  • Pharmaceutical Development: this compound is explored for its potential use in developing new pharmaceuticals targeting specific enzymes or receptors. Its structural characteristics make it suitable for modifications that enhance pharmacological activity .
  • FDA-Approved Drugs: The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs, indicating the potential for this compound to be part of therapeutic agents .

Industry

  • Agrochemical Applications: The compound is utilized in the agrochemical industry for crop protection against pests. Its ability to modulate biochemical pathways makes it effective in developing pesticides .
  • Specialty Chemicals Production: It is used in producing specialty chemicals and materials with unique properties, such as flame retardants and polymers .

Case Studies

  • Antimicrobial Evaluation:
    • A study assessed the antimicrobial activity of various pyridine derivatives, including those with trifluoromethyl substitutions. Results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Pharmacological Applications:
    • In drug development contexts, trifluoromethylpyridines have been investigated as enzyme inhibitors. Modifications to the pyridine ring have enhanced the potency of compounds targeting reverse transcriptase enzymes in antiviral therapies.

Data Tables

Application AreaSpecific UseExample
ChemistryBuilding BlockSynthesis of complex organic molecules
BiologyAntimicrobialEffective against Staphylococcus aureus
MedicineDrug DevelopmentTargeting specific enzymes
IndustryAgrochemicalsCrop protection formulations

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
  • 2-Fluoro-6-(trifluoromethyl)pyridine

Uniqueness

2,3,4-Tribromo-6-(trifluoromethyl)pyridine is unique due to the presence of three bromine atoms, which impart distinct chemical reactivity and biological activity compared to its fluorinated counterparts. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications.

Biological Activity

2,3,4-Tribromo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound belongs to the class of trifluoromethylpyridines, which are recognized for their unique physicochemical properties and applications in agrochemicals and pharmaceuticals. Understanding the biological activity of this compound is crucial for its application in various fields including medicine and agriculture.

The molecular formula of this compound is C₇Br₃F₃N. The presence of multiple bromine atoms and a trifluoromethyl group significantly enhances its reactivity and biological activity. The unique electronic properties imparted by the fluorine atoms contribute to its interaction with biological molecules.

Target Interactions

The biological activity of this compound primarily involves interactions with various enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a critical role in the metabolism of xenobiotics and endogenous compounds. These interactions can lead to the formation of reactive intermediates that may influence metabolic pathways.

Biochemical Pathways

The compound is known to participate in biochemical reactions that affect cellular functions. Its ability to modulate enzyme activity suggests potential applications in drug development and as a biochemical probe for studying metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, studies have shown that derivatives of trifluoromethylpyridines can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structural features make it a candidate for anticancer research. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl group enhances its lipophilicity, potentially improving cellular uptake and bioavailability .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the mechanisms at play:

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity of various pyridine derivatives, including those with trifluoromethyl substitutions. Results indicated that compounds with similar structures to this compound had minimum inhibitory concentrations (MICs) ranging from 3.12 µg/mL to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Pharmacological Applications : In drug development contexts, trifluoromethylpyridines have been investigated for their roles as enzyme inhibitors. For example, modifications to the pyridine ring have been shown to enhance the potency of compounds targeting reverse transcriptase enzymes in antiviral therapies .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2,3-Dibromo-6-(trifluoromethyl)pyridineFewer bromine atomsModerate antimicrobial
2-Bromo-5-(trifluoromethyl)pyridineDifferent substitution patternLower anticancer potential
2,4-Dichloro-6-(trifluoromethyl)pyridineSimilar halogenationEnhanced enzyme inhibition

The comparison highlights how variations in halogenation affect biological activities.

Properties

IUPAC Name

2,3,4-tribromo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr3F3N/c7-2-1-3(6(10,11)12)13-5(9)4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGIYQTVWOYKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr3F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673553
Record name 2,3,4-Tribromo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214383-04-6
Record name 2,3,4-Tribromo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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